molecular formula C12H11BrClN B14774213 1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile

1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile

Cat. No.: B14774213
M. Wt: 284.58 g/mol
InChI Key: SITOTKBZGLSKQT-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C12H11BrClN It is a derivative of cyclopentanecarbonitrile, featuring a bromine and chlorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with cyclopentanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Cyclopentylamine derivatives.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)cyclopentanecarbonitrile: Lacks the chlorine substituent, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)cyclopentanecarbonitrile:

    1-(4-Fluorophenyl)cyclopentanecarbonitrile: Contains a fluorine substituent instead of bromine or chlorine, resulting in distinct properties.

Uniqueness

1-(4-Bromo-2-chlorophenyl)cyclopentanecarbonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution pattern imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H11BrClN

Molecular Weight

284.58 g/mol

IUPAC Name

1-(4-bromo-2-chlorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11BrClN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2

InChI Key

SITOTKBZGLSKQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

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